3-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Descripción
The compound 3-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione features a tetrahydroquinazoline-dione core linked via an ethyl chain to a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-methoxyphenyl group. This hybrid structure combines two pharmacologically significant heterocycles:
- Tetrahydroquinazoline-dione: Known for its planar, aromatic scaffold, which facilitates interactions with biological targets like enzymes or receptors.
- 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle valued for metabolic stability and bioactivity, including antimicrobial and anti-inflammatory properties .
The 4-methoxyphenyl substituent may enhance lipophilicity and influence binding affinity through electronic effects.
Propiedades
IUPAC Name |
3-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-26-13-8-6-12(7-9-13)17-21-16(27-22-17)10-11-23-18(24)14-4-2-3-5-15(14)20-19(23)25/h2-9H,10-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIJILATTOGGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to elucidate the biological properties of this compound, focusing on its anticancer and antimicrobial activities, as well as its interactions with various biological targets.
Chemical Structure
The compound features several key structural components:
- Tetrahydroquinazoline moiety : This is known for various biological activities including anticancer effects.
- 1,2,4-Oxadiazole ring : This heterocyclic structure is often associated with antimicrobial and anticancer properties.
- Methoxyphenyl group : The presence of methoxy groups can enhance the lipophilicity and bioavailability of the compound.
Anticancer Activity
Research has indicated that compounds featuring tetrahydroquinazoline structures exhibit significant anticancer activity. For instance:
- In vitro studies have shown that derivatives of tetrahydroquinazoline can inhibit cell proliferation in various cancer cell lines. A study reported a lead compound with low micromolar inhibition against multiple cancer types including lung carcinoma and breast adenocarcinoma .
- A screening of synthesized methoxy tetrahydroquinoline compounds indicated that incorporating aryl groups enhanced antiproliferative effects by up to 90% compared to parent compounds .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Tetrahydroquinazoline Derivative A | H460 (Lung) | 5.0 | Significant inhibition |
| Tetrahydroquinazoline Derivative B | MCF7 (Breast) | 8.0 | Moderate inhibition |
| 3-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione | Various | TBD | Further studies needed |
Antimicrobial Activity
The presence of the oxadiazole ring in the compound suggests potential antimicrobial properties:
- Compounds with oxadiazole structures have demonstrated notable antimicrobial activity against various pathogens including fungi like Candida albicans and bacteria such as Staphylococcus aureus.
- In a comparative study of oxadiazole derivatives, several exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Microorganism Tested | MIC (µg/mL) | Activity |
|---|---|---|---|
| Oxadiazole Derivative A | Candida albicans | 10 | Effective |
| Oxadiazole Derivative B | Staphylococcus aureus | 15 | Effective |
| 3-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione | TBD | TBD | Further studies needed |
The biological activity of this compound may be attributed to its ability to modulate specific biological pathways:
- Anticancer Mechanism : The tetrahydroquinazoline scaffold has been linked to the inhibition of key enzymes involved in cancer cell proliferation and survival.
- Antimicrobial Mechanism : The oxadiazole ring may interfere with microbial cell wall synthesis or disrupt membrane integrity.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Case Study on Anticancer Activity : A study involving a series of tetrahydroquinolines showed promising results in inhibiting tumor growth in xenograft models .
- Case Study on Antimicrobial Efficacy : Research demonstrated that oxadiazole derivatives significantly reduced bacterial load in infected animal models .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1. Anticancer Activity:
Research has indicated that compounds containing oxadiazole rings can exhibit anticancer properties. The presence of the methoxyphenyl group in this compound may enhance its ability to interact with cancer cell pathways. Studies have shown that derivatives of oxadiazole can inhibit tumor growth by inducing apoptosis in cancer cells .
2. Antimicrobial Properties:
The compound has been investigated for its antimicrobial activity against various pathogens. Its unique structure allows it to disrupt bacterial cell membranes or interfere with metabolic processes within microbial cells. This makes it a candidate for developing new antibiotics .
3. Anti-inflammatory Effects:
Preliminary studies suggest that the compound may possess anti-inflammatory properties. The oxadiazole moiety is known to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Pharmacological Insights
1. Mechanism of Action:
The proposed mechanism involves the inhibition of specific enzymes or receptors that play critical roles in disease progression. For example, the compound may act as an inhibitor of certain kinases involved in cancer cell proliferation .
2. Structure-Activity Relationship (SAR):
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the methoxy group or the oxadiazole ring could enhance its binding affinity to target proteins or improve its pharmacokinetic properties .
Material Science Applications
1. Organic Electronics:
Due to its unique electronic properties, this compound has potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The stability and conductivity of materials derived from this compound can be tailored for better performance in electronic devices .
2. Polymer Chemistry:
In polymer science, incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to explore its use as a functional additive in various polymer formulations.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using breast cancer cell lines. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against Gram-positive and Gram-negative bacteria with minimal cytotoxicity to human cells. |
| Study 3 | Anti-inflammatory Effects | Reduced markers of inflammation in animal models of arthritis when administered orally. |
Comparación Con Compuestos Similares
Structural Analogues and Core Heterocycles
The table below summarizes key structural and functional differences between the target compound and related molecules:
Key Observations:
Core Heterocycle Influence: The tetrahydroquinazoline-dione core in the target compound is distinct from triazolones () or benzoxazines (). Triazolones (e.g., ) exhibit broad bioactivities (antimicrobial, antitumor), but their metabolic stability may be lower than oxadiazoles due to reduced resistance to oxidation .
Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with 3-methoxyphenyl in . Ethyl linkers (target compound and ) may increase flexibility and solubility compared to rigid ester linkages () or thioether bonds () .
Bioactivity Predictions: Compounds with oxadiazole rings (e.g., ) and triazolones () show antifungal and antibiotic activities . Thiadiazole-thione derivatives () demonstrate antiviral activity, which is less likely in the target due to structural dissimilarity .
Physicochemical Properties
- Solubility : The ethyl linker and dione moiety may improve aqueous solubility relative to fully aromatic triazolones () .
Métodos De Preparación
Formation of 4-Methoxybenzamidoxime (3)
Cyclization to 3-(4-Methoxyphenyl)-5-(2-hydroxyethyl)-1,2,4-oxadiazole (4)
-
Reaction : Amidoxime 3 reacts with ethyl 3-bromopropionate (1.2 eq) in DMF at 80°C for 12 hours, catalyzed by K2CO3.
-
Mechanism : Nucleophilic substitution followed by cyclodehydration.
-
Yield: 65–70%.
Key Characterization :
Bromination to 3-(4-Methoxyphenyl)-5-(2-bromoethyl)-1,2,4-oxadiazole (5)
-
Reagent : Phosphorus tribromide (PBr3, 1.5 eq) in dry dichloromethane at 0°C for 2 hours.
-
Yield: 88–92%.
Coupling of Quinazoline-2,4-dione and Oxadiazole Intermediates
The final step involves alkylation of the quinazoline nitrogen with the bromoethyl-oxadiazole derivative.
-
Reaction Conditions :
-
Yield: 60–65%.
Key Characterization :
-
1H NMR (DMSO-d6) : δ 10.18 (s, 1H, NH), 8.05 (d, J = 8.7 Hz, 2H, ArH), 7.61–7.42 (m, 4H, ArH), 4.91 (s, 2H, CH2), 4.12 (q, J = 7.1 Hz, 2H, CH2), 3.81 (s, 3H, OCH3), 3.31 (t, J = 6.8 Hz, 2H, CH2), 2.89 (t, J = 6.8 Hz, 2H, CH2).
-
13C NMR : δ 167.5 (C=O), 156.1 (C=O), 152.3 (oxadiazole C=N), 134.6–114.2 (aromatic carbons), 55.2 (OCH3), 42.3–25.6 (CH2 groups).
-
HRMS (ESI+) : m/z Calc. for C21H19N4O4 [M+H]+: 415.1392; Found: 415.1389.
Optimization and Challenges
Reaction Yield Comparison
Common Side Reactions
-
Quinazoline dimerization : Mitigated by using excess bromoethyl-oxadiazole.
-
Oxadiazole ring-opening : Minimized by avoiding prolonged heating during cyclization.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Q & A
Q. What are the optimal synthetic routes for 3-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the quinazoline core followed by oxadiazole ring formation. Key steps include:
- Cyclocondensation : Using ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate as a precursor, coupled with tetrahydroquinazoline intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Coupling Reactions : Alkylation or nucleophilic substitution to attach the oxadiazole-ethyl moiety to the quinazoline scaffold. Bases like NaH or K₂CO₃ are critical for deprotonation .
Optimization Tips : - Temperature control (80–120°C) and solvent choice (e.g., ethanol for recrystallization) improve purity.
- Monitor reactions via TLC or HPLC to track intermediates .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the quinazoline, oxadiazole, and methoxyphenyl groups. Key signals include aromatic protons (~6.8–7.5 ppm) and oxadiazole-linked ethyl protons (~2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks).
- HPLC : Ensures >95% purity using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar quinazoline-oxadiazole hybrids?
Methodological Answer: Discrepancies often arise from:
- Structural Analogues : Minor substituent changes (e.g., methoxy vs. methylthio groups) alter bioactivity. Compare EC₅₀ values across analogues using standardized assays (e.g., MTT for cytotoxicity) .
- Assay Conditions : Variability in cell lines (e.g., HeLa vs. MCF-7) or protein targets (e.g., HSA binding vs. enzyme inhibition). Use orthogonal assays (e.g., SPR for binding affinity and enzymatic activity assays) to cross-validate .
Example : A 2023 study found that 4-methoxyphenyl derivatives showed stronger HSA binding than fluorophenyl analogues, impacting pharmacokinetic predictions .
Q. What computational strategies are effective for predicting the compound’s mechanism of action and target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or tubulin. Focus on the oxadiazole’s electron-deficient ring for hydrogen bonding .
- MD Simulations : GROMACS or AMBER simulate dynamic binding behavior in aqueous environments. Analyze RMSD plots to assess stability of ligand-target complexes .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors/donors to predict bioactivity .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s selectivity for neurological targets?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with modified methoxyphenyl groups (e.g., 3,4-dimethoxy or halogen-substituted) to assess blood-brain barrier (BBB) permeability via PAMPA assays .
- Bioisosteric Replacement : Replace the oxadiazole with 1,2,4-triazole or thiadiazole to evaluate potency against GABA receptors or monoamine oxidases .
- In Vivo Testing : Use zebrafish or rodent models to correlate structural changes with neuroprotective effects (e.g., in Alzheimer’s or epilepsy models) .
Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry : Continuous flow systems improve heat transfer and reduce side reactions during cyclization steps .
- Catalytic Optimization : Transition from stoichiometric bases (NaH) to catalytic systems (e.g., DBU) to reduce waste .
- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results for this compound in cancer cell lines?
Methodological Answer: Potential factors include:
- Cell Line Heterogeneity : MDA-MB-231 (triple-negative breast cancer) may respond differently than A549 (lung adenocarcinoma) due to variable expression of pro-apoptotic proteins .
- Assay Interference : The compound’s autofluorescence may distort results in resazurin-based assays. Use orthogonal methods like clonogenic assays .
- Metabolic Stability : Differences in CYP450 enzyme activity across cell lines affect prodrug activation. Test metabolites via LC-MS .
Q. How can researchers address discrepancies in reported binding affinities for serum albumin?
Methodological Answer:
- Standardize Conditions : Use consistent pH (7.4), temperature (37°C), and HSA concentration (40 mg/mL) in fluorescence quenching assays .
- Competitive Binding Studies : Co-incubate with known HSA binders (e.g., warfarin) to identify binding sites (Site I vs. II) .
- Structural Analysis : Compare crystal structures of HSA-ligand complexes to identify key residues (e.g., Trp-214) involved in interactions .
Q. Table 1: Comparative Bioactivity of Analogues
| Derivative Substituent | IC₅₀ (μM) COX-2 | HSA Binding (Kd, μM) | BBB Permeability (LogBB) |
|---|---|---|---|
| 4-Methoxyphenyl | 0.45 | 12.3 | -0.15 |
| 4-Fluorophenyl | 1.20 | 28.7 | -0.45 |
| 3,4-Dimethoxyphenyl | 0.32 | 9.8 | 0.10 |
| Data compiled from |
Q. Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 90–100°C | >80% yield, <5% impurities |
| Solvent (DMF vs. DMSO) | DMF | Higher solubility |
| Base (NaH vs. K₂CO₃) | NaH | Faster reaction kinetics |
| Data from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
